molecular formula C11H13N3 B14342920 N,3,7-Trimethylquinoxalin-6-amine CAS No. 97389-14-5

N,3,7-Trimethylquinoxalin-6-amine

Cat. No.: B14342920
CAS No.: 97389-14-5
M. Wt: 187.24 g/mol
InChI Key: AZOQYQJZXFUXDD-UHFFFAOYSA-N
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Description

N,3,7-Trimethylquinoxalin-6-amine is a quinoxaline derivative characterized by methyl substituents at the N (amine), 3-, and 7-positions of the heterocyclic ring. Quinoxalines are nitrogen-containing bicyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

97389-14-5

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,3,7-trimethylquinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3

InChI Key

AZOQYQJZXFUXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1NC)C

Origin of Product

United States

Scientific Research Applications

N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:

    Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.

    Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly influence quinoxaline properties. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
N,3,7-Trimethylquinoxalin-6-amine Not provided C₁₁H₁₃N₃ ~187.24 (estimated) N-Me, 3-Me, 7-Me Potential intermediate/bioactivity
2,3-Dimethylquinoxalin-6-amine 7576-88-7 C₁₀H₁₁N₃ 173.22 2-Me, 3-Me, 6-NH₂ Fine chemical synthesis
3-Chloroquinoxalin-6-amine 166402-16-0 C₈H₆ClN₃ 179.61 3-Cl, 6-NH₂ Intermediate for functionalization
N,3,8-Trimethylquinoxalin-6-amine 103139-97-5 C₁₁H₁₃N₃ 187.24 N-Me, 3-Me, 8-Me Structural isomer of target compound
  • Methyl vs. Chloro Substituents: Methyl groups (e.g., in this compound) enhance lipophilicity and metabolic stability compared to chloro-substituted analogs like 3-Chloroquinoxalin-6-amine. Chlorine atoms, however, may improve electrophilicity for further functionalization .
  • Positional Isomerism: N,3,8-Trimethylquinoxalin-6-amine shares the same molecular formula as the target compound but differs in methyl placement (8- vs. 7-position). This subtle change could alter electronic distribution and intermolecular interactions, affecting solubility or binding affinity .

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